molecular formula C10H8ClFO2 B14916214 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Cat. No.: B14916214
M. Wt: 214.62 g/mol
InChI Key: RLRLIZSRDKRKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is an organic compound with a unique structure characterized by the presence of chloro, ethynyl, fluoro, and dimethoxy functional groups attached to a benzene ring. This compound is a colorless to pale yellow crystalline solid and exhibits distinct chemical properties due to its functional groups .

Preparation Methods

The synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene typically involves a multi-step process. One common method is through a substitution reaction where 1,5-dimethoxybenzene is reacted with an ethynyl compound. Subsequently, chlorine and fluorine are introduced into the reaction system under appropriate conditions, often requiring specific catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to be used in studies involving molecular interactions and biological pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene include other benzene derivatives with different substituents. For example:

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

InChI

InChI=1S/C10H8ClFO2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3

InChI Key

RLRLIZSRDKRKAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)C#C)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.